molecular formula C14H13N5O B7680090 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one

5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one

Cat. No. B7680090
M. Wt: 267.29 g/mol
InChI Key: CBYWOQPEGSDIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a pyridazine ring and a triazole ring, making it structurally unique. This compound has been shown to have various biochemical and physiological effects, which makes it an interesting compound to study.

Mechanism of Action

5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which is then taken up by dopamine neurons. MPP+ selectively damages dopamine neurons, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels is what causes the Parkinson's-like symptoms that are observed in animals and humans.
Biochemical and Physiological Effects:
5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to selectively damage dopamine neurons. This effect has been used to study the underlying mechanisms of Parkinson's disease and to test potential treatments. 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one has also been shown to have neurotoxic effects on other brain regions, such as the hippocampus and striatum.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one in lab experiments is its ability to selectively damage dopamine neurons. This allows researchers to study the underlying mechanisms of Parkinson's disease and to test potential treatments. However, one of the limitations of using 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one is that it is a highly toxic compound and can cause severe side effects if not handled properly. Additionally, the effects of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one on the brain are not fully understood, which can make interpretation of results difficult.

Future Directions

There are several future directions for research on 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one. One direction is to study the long-term effects of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one exposure on the brain. Another direction is to investigate the potential use of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one in the treatment of other neurological disorders. Additionally, researchers could explore the potential use of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one in the development of new animal models for Parkinson's disease.
In conclusion, 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one, or 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one, is a unique chemical compound that has been extensively studied for its potential use in scientific research. 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one has been shown to have various biochemical and physiological effects, which makes it an interesting compound to study. While there are limitations to using 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one in lab experiments, its ability to selectively damage dopamine neurons has led to significant advances in the study of Parkinson's disease. There are several future directions for research on 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one, which could lead to new insights into the underlying mechanisms of neurological disorders.

Synthesis Methods

The synthesis of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one involves the reaction of 3-phenyl-1H-1,2,4-triazole with 5-methylpyridazin-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the product is then purified using column chromatography. This synthesis method has been used in various studies to produce 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one in high yields.

Scientific Research Applications

5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one has been used in various scientific research applications due to its unique structure and biochemical properties. One of the most significant applications of 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one is in the study of Parkinson's disease. 5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one has been shown to cause Parkinson's-like symptoms in humans and animals, which has led to the development of animal models for Parkinson's disease. These animal models have been used to study the underlying mechanisms of Parkinson's disease and to test potential treatments.

properties

IUPAC Name

5-methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-11-7-14(20)18(16-8-11)9-13-15-10-19(17-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYWOQPEGSDIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1)CC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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